Home > Products > Screening Compounds P112988 > 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide -

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide

Catalog Number: EVT-4753198
CAS Number:
Molecular Formula: C17H20N6O4
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

**1. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole ** []

Compound Description: This compound is a dihydrooxazole derivative featuring a 3,5-dimethyl-1H-pyrazole substituent linked by a methylene group. It was synthesized in high yield via a nucleophilic substitution reaction using an O-tosyl oxazoline derivative. []

2. (4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II) []

Compound Description: This compound is a copper(II) complex with a pyrazolylpyrimidine ligand. This complex exists in three differently colored polymorphs (green, emerald green, and orange). The copper atom is four-coordinate, bound to two nitrogen atoms from the ligand and two chloride ions. The color variation arises from differences in π-π stacking interactions within the crystal structures of the polymorphs. []

3. 4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate []

Compound Description: This compound is a complex pyrazole derivative. The invention focuses on its amorphous form, which exhibits improved physicochemical properties compared to its crystalline form A, including better stability and higher water solubility. This amorphous form also demonstrates good weed control in rice paddies. []

**4. 1-( 5-( ( 3 , 5-dimethyl-4-(( 4-( trifluoromethyl ) phenyl ) diazenyl )-1 H-pyrazol-1-yl ) methyl )-2-methyl-2-phenyl-1 , 3 , 4-oxadiazol-3 ( 2 H )-yl ) ethanone ** []

Compound Description: This compound, synthesized through a multi-step process, is characterized by a complex structure including a 1,3,4-oxadiazole ring system. The compound was screened for antimicrobial activity. []

Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a dimeric crystal structure. It demonstrates moderate fungicidal activity. []

**6. N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) ** []

Compound Description: This compound, abbreviated as LB in the study, is a tridentate ligand used to support Co(II), Zn(II), and Cd(II) complexes. LB coordinates to metal centers in a bidentate fashion through the nitrogen atoms of the pyrazole rings, forming distorted tetrahedral geometries in complexes like [LBCoCl2] and [LBZnCl2]. The in situ-generated alkyl derivatives of these complexes were studied for their ability to catalyze the ring-opening polymerization of rac-lactide, yielding heterotactic polylactides (PLAs). []

7. 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene (H2BDMPX) []

Compound Description: This compound, abbreviated as H2BDMPX in the study, is a flexible, pyrazole-based ligand. When reacted with late transition metals (Zn, Co, Cd, and Cu) under solvothermal conditions, it forms porous coordination polymers. These materials exhibit high thermal stability, remaining stable in air up to at least 300 °C. []

**8. 5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile (L) ** []

Compound Description: This compound (abbreviated as L) acts as an N-hetorocyclic ligand, forming complexes with various transition metals. These complexes exhibit potential biological activities, including antimicrobial, antimycobacterial, and cytotoxic effects. []

**9. (3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate ** []

Compound Description: This compound, a quaternary ammonium betaine, displays high potency and selectivity for the αvβ6 integrin receptor compared to other αv integrins. It's synthesized via a stereoselective methylation process. []

Compound Description: This compound acts as a ligand forming complexes with Cu(II), Co(II), and Ni(II). The ligand and its complexes exhibit antibacterial activity against various bacterial strains. []

**11. Amino(5-{2-[amino(iminio)methyl]hydrazin-1-yl}-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methaniminium dinitrate ** []

Compound Description: This pyrazole salt, synthesized from aminoguanidine hydrogennitrate and acetylacetone, forms a crystal structure stabilized by an intricate network of N—H⋯O hydrogen bonds. []

**12. 4,4′-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)biphenyl (H2DMPMB) ** []

Compound Description: This flexible bis(pyrazolato)-based ligand, abbreviated as H2DMPMB, reacts with late transition metals to form thermally stable metal-organic frameworks (MOFs). The specific framework architecture depends on the metal ion used. []

13. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: Synthesized via a three-step process, this compound features a pyrazole ring attached to an isoquinoline core. Its structure was confirmed by various spectroscopic techniques and X-ray diffraction. It exhibits inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []

14. 2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate []

Compound Description: The title compound forms a dimer in its crystal structure due to N—H⋯O and C—H⋯O hydrogen bonds. The pyrrolidine ring exhibits positional disorder. []

15. 4-Amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione Schiff Base []

Compound Description: This Schiff base, synthesized from a 1,2,4-triazole-3-thione derivative and 3,4,5-trimethoxybenzaldehyde, shows promising fungicidal activity. []

16. N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine derivatives []

Compound Description: This series of compounds, prepared by condensing (3,5-dimethyl-1H-pyrazol-1-yl)methanol or (1H-pyrazol-1-yl)methanol with primary amines, were investigated for their antioxidant activities. Some derivatives exhibited significant antioxidant potential. []

17. N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives []

Compound Description: This series of compounds were designed as tubulin polymerization inhibitors. Some of them showed effective antiproliferative activity against different cancer cell lines. []

18. [Cu(L1-5)Cl]X, where X = ClO4 and/or PF6 and [bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))-(6-methyl-(2-pyridylmethyl))]amine (L1), [bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))-(3,4-dimethoxy-(2-pyridylmethyl))]amine (L2), [bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl)-(2-quinolymethyl)]amine (L3), [bis(2-ethyl-di(3,5-dimethyl-1H-pyrazolyl)-(di(3,5-dimethyl-1H-pyrazol-1-yl-methyl))]amine (L4) and [bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl)-(5-methyl-3-phenyl-1H-pyrazol-1-yl-methyl)]amine (L5) []

Compound Description: These are heteroleptic copper(II) complexes that exhibit potent anticancer activity against various human cancer cell lines, exceeding the cytotoxicity of cisplatin in some cases. []

**19. catena-poly[chlorido-{μ2-2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoato-κ4N,N,O:O′}copper(II)] ** []

Compound Description: This compound is a coordination polymer containing copper(II) ions bridged by 2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoate ligands. []

20. {bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN(2))methyl]amine-κN}(3,5-dimethyl-1H-pyrazole-κN(2))(perchlorato-κO)copper(II) perchlorate, [Cu(ClO(4))(C(5)H(8)N(2))(C(12)H(19)N(5))]ClO(4), (I), and {bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN(2))methyl]amine-κN}bis(3,5-dimethyl-1H-pyrazole-κN(2))copper(II) bis(hexafluoridophosphate), (2), (II) []

Compound Description: These two mononuclear copper(II) complexes incorporate the tridentate ligand bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BDPA), formed in situ during complexation. BDPA acts as either a meridional or facial ligand, coordinating to the Cu(II) ion in a distorted square pyramidal geometry in (I) and a distorted trigonal bipyramidal geometry in (II). []

21. [{Cu(μ-X)}2(μ-ipzm)]n [X = Cl (1), Br (2), I (3)], [{Cu(μ-CN)}2(μ-ipzm)]n (4), [{(idmpzm)Cu}(μ-Cl)]n (5), [{(idmpzm)Cu}(μ-Br)·MeCN]n (6), [{(idmpzm)Cu}(μ-I)·0.5MeCN]n (7), and [{Cu(μ-CN)}6(idmpzm)3]n (8) []

Compound Description: This series of compounds consists of 2D and 1D copper-based coordination polymers. They are formed through the reaction of CuX (X = Cl, Br, I, CN) with bis(4-iodo-1H-pyrazol-1-yl)methane (ipzm) or its methyl-substituted derivative bis(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methane (idmpzm). []

22. 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []

Compound Description: These are two classes of heterocyclic compounds featuring both pyrazole and 1,2,3-triazole rings, synthesized via multi-step reactions. []

**23. 4-Cyclo­hexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)meth­yl]-4,5-di­hydro-1H-1,2,4-triazole-5-thione ** []

Compound Description: In this compound, the cyclohexyl ring exhibits disorder over two chair conformations. Intermolecular hydrogen bonding leads to the formation of chain and sheet structures in the crystal lattice. []

Compound Description: This molecule adopts a 'pincer' conformation due to the orientation of its pyrazolyl and p-tolyl substituents. Intermolecular interactions, including hydrogen bonds and C-H⋯π interactions, result in a three-dimensional network in the crystal structure. []

25. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []

Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor of oncogenic EGFR mutants. It exhibits selectivity over wild-type EGFR and possesses desirable ADME properties, making it a promising clinical candidate for treating mutant EGFR-driven NSCLC. []

26. 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione []

Compound Description: This compound, containing a pyrazole ring linked to a complex spirocyclic system, forms a crystal structure stabilized by non-classical C—H⋯O interactions. []

27. 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF) []

Compound Description: LF is a novel fluorinated pyrazolyl-substituted nitronyl nitroxide radical that forms heterospin complexes with various 3d transition metals. These complexes exhibit diverse magnetic properties depending on the metal ion and the resulting molecular and crystal structures. []

28. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

Compound Description: This class of compounds includes two isostructural molecules that exhibit disorder in their thiophene unit. These molecules form sheets held together by C—H⋯N and C—H⋯O hydrogen bonds. []

**29. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone ** []

Compound Description: This compound is prepared by reacting (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in acetonitrile. []

**30. 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one ** []

Compound Description: These compounds are synthesized from 3,5-dimethyl-1H-pyrazole via a multi-step process. They show good antibacterial activity against a variety of bacterial species. []

31. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid []

Compound Description: This compound is synthesized via a reaction between (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile. []

32. [Na(C16H22N6)2]CF3SO3 []

Compound Description: In this salt, the sodium cation is coordinated by six nitrogen atoms from two tridentate tris(3,5-dimethylpyrazol-1-yl)methane ligands, adopting a distorted octahedral geometry. []

33. dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate, [CuCl2L2]·1.5CH3OH·0.5H2O, (1) []

Compound Description: This copper(II) complex exhibits a distorted octahedral geometry, with the Cu(II) center coordinated by two chloride ligands and two bidentate ligands (L = 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid). The complex demonstrates potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and antiproliferative effects against MCF7 human breast cancer cells. []

**34. Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate ** []

Properties

Product Name

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C17H20N6O4/c1-11-16(23(25)26)12(2)22(19-11)10-14-5-6-15(27-14)17(24)20(3)8-13-7-18-21(4)9-13/h5-7,9H,8,10H2,1-4H3

InChI Key

OZOVPLFXKQPCLF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N(C)CC3=CN(N=C3)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N(C)CC3=CN(N=C3)C)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.